2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate
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Overview
Description
2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes multiple ester groups and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate typically involves multi-step organic reactions. The starting materials often include ethyl oxalate, methyl oxalate, and ethyl acetoacetate. The reaction conditions usually require the presence of a strong acid or base as a catalyst, and the reactions are carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process would likely include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups and oxazole ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazole-2,4,5-tricarboxylate
- 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazole-2,4,5-tricarboxylate
Uniqueness
The uniqueness of 2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H25NO10 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate |
InChI |
InChI=1S/C17H25NO10/c1-5-24-10(19)8-9-12-11(15(20)25-6-2)14(16(21)23-4)28-18(12)27-13(9)17(22)26-7-3/h9,11-14H,5-8H2,1-4H3 |
InChI Key |
OLKOIFSINSXHTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2C(C(ON2OC1C(=O)OCC)C(=O)OC)C(=O)OCC |
Origin of Product |
United States |
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